Cas no 2155875-91-3 (6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine)
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-8-iodo-
- SCHEMBL19761087
- CS-0438390
- MFCD29067456
- 2155875-91-3
- AC9781
- SY129636
- EN300-1592170
- DB-169888
- AKOS037630146
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- Inchi: 1S/C6H3BrIN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
- InChI Key: LHBZYEARVGNRFU-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C=C(Br)C=C2I
Computed Properties
- Exact Mass: 322.85551g/mol
- Monoisotopic Mass: 322.85551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2Ų
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326840-1g |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D777364-1g |
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 95% | 1g |
$755 | 2024-07-20 | |
| Enamine | EN300-1592170-50mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-100mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 100mg |
$741.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-250mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 250mg |
$774.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-500mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 500mg |
$809.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-1000mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 1000mg |
$842.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-2500mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 2500mg |
$1650.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-5000mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 5000mg |
$2443.0 | 2023-09-23 | ||
| Enamine | EN300-1592170-10000mg |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
2155875-91-3 | 10000mg |
$3622.0 | 2023-09-23 |
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Suppliers
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Introduction to 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-91-3)
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine, identified by its CAS number 2155875-91-3, is a highly versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both bromo and iodo substituents on the pyridine ring enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The [1,2,4]triazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a triazole ring connected to a pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The bromo and iodo groups are particularly important as they serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are widely employed in the synthesis of pharmaceuticals and agrochemicals due to their efficiency and selectivity.
In recent years, 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential as an intermediate in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By targeting specific kinases, it is possible to develop drugs that can modulate these pathways and alleviate disease symptoms.
Recent studies have demonstrated that derivatives of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine exhibit inhibitory activity against several kinases, including tyrosine kinases and serine/threonine kinases. For instance, modifications to the bromo and iodo substituents have been shown to enhance binding affinity and selectivity towards target kinases. These findings highlight the compound's potential as a lead molecule for further drug development. Additionally, the triazolopyridine scaffold has been found to interact with other biological targets such as receptors and ion channels, suggesting additional therapeutic applications.
The synthesis of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic transformations starting from readily available precursors. The introduction of the bromo and iodo substituents is often achieved through halogenation reactions under controlled conditions. These reactions require careful optimization to ensure high yield and purity. Once synthesized, the compound can be further functionalized using various cross-coupling techniques such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the molecule, enabling the creation of libraries of compounds for high-throughput screening.
The growing interest in 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is also driven by its potential in materials science applications. The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices. For example, it has been explored as a building block for organic semiconductors and light-emitting diodes (OLEDs). The ability to tune its electronic properties through structural modifications opens up new possibilities for designing advanced materials with tailored functionalities.
Another area where 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine shows promise is in medicinal chemistry research aimed at developing antiviral agents. Viruses rely on host cellular machinery for replication and survival, making them attractive targets for therapeutic intervention. By designing molecules that can interfere with viral replication cycles or host-virus interactions, it is possible to develop effective antiviral drugs. The triazolopyridine scaffold has been shown to exhibit inhibitory activity against certain viral enzymes and proteins, suggesting its potential as a starting point for antiviral drug discovery.
The chemical diversity offered by 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine also makes it a valuable tool in computational chemistry studies. Researchers use computational methods to predict the biological activity of molecules before they are synthesized in the laboratory. By leveraging computational models based on quantum mechanics and molecular dynamics simulations, 6-Bromo-8-iodo-[1 2 4 ]triazo lo [15a ] py rid ine derivatives can be optimized for improved potency and selectivity without extensive experimental screening.
In conclusion, 6-Bromo -8 -io do - [12 4 ] tri az ol o [15a ] py rid ine (CAS No . 2155875 -91 -3 ) is a multifaceted compound with significant potential in pharmaceuticals , materials science ,and virology . Its unique structural features , combined with its reactivity , make it an attractive scaffold for further research . As our understanding of biological systems continues to evolve ,the demand for innovative molecular tools like this compound will only increase . Future studies should focus on expanding its applications through interdisciplinary approaches that combine synthetic chemistry , computational modeling ,and biological testing .
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